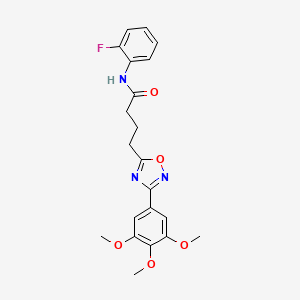
N-(2-fluorophenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, commonly known as 'FOTB', is a novel compound that has been studied for its potential use in scientific research. FOTB is a member of the oxadiazole family of compounds and has been found to possess unique biochemical and physiological properties that make it an interesting compound for further study.
Mecanismo De Acción
The mechanism of action of FOTB is not fully understood, but it is believed to act by inhibiting certain enzymes and pathways within cells. FOTB has been found to be particularly effective against cancer cells, where it has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation.
Biochemical and physiological effects:
FOTB has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including proteases and kinases, and to affect the expression of certain genes. FOTB has also been found to induce apoptosis in cancer cells, as well as to inhibit cell proliferation and migration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using FOTB in lab experiments is its unique properties, which make it suitable for a variety of applications. It has been found to be particularly effective against cancer cells, and its fluorescent properties make it useful for imaging studies. However, one limitation of using FOTB is that it is a relatively new compound, and further studies are needed to fully understand its properties and potential uses.
Direcciones Futuras
There are a number of future directions for research on FOTB. One area of interest is the development of new drugs based on FOTB, particularly for the treatment of cancer and other diseases. Another area of interest is the use of FOTB as a fluorescent probe for imaging studies, which could have applications in a variety of fields, including biology, chemistry, and medicine. Further studies are also needed to fully understand the mechanism of action of FOTB and its potential uses in scientific research.
Métodos De Síntesis
The synthesis of FOTB involves the reaction of 2-fluorobenzoyl chloride with 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole-5-amine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-bromobutanoyl chloride to yield the final product, FOTB. The synthesis has been optimized to yield high purity and high yields of FOTB.
Aplicaciones Científicas De Investigación
FOTB has been studied for its potential use in a variety of scientific research applications. It has been found to possess unique properties that make it suitable for use in drug discovery, particularly in the development of new drugs for the treatment of cancer and other diseases. FOTB has also been studied for its potential use as a fluorescent probe for imaging studies.
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O5/c1-27-16-11-13(12-17(28-2)20(16)29-3)21-24-19(30-25-21)10-6-9-18(26)23-15-8-5-4-7-14(15)22/h4-5,7-8,11-12H,6,9-10H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOUTDFWVQBWCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-chlorophenyl)methyl]-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7713810.png)

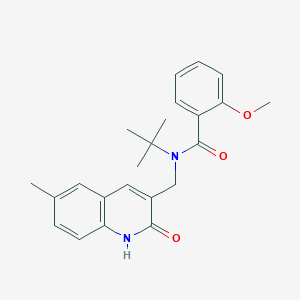

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide](/img/structure/B7713855.png)
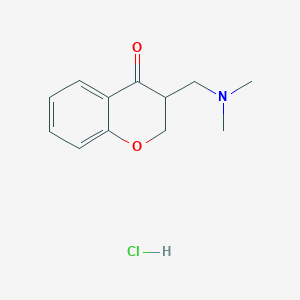

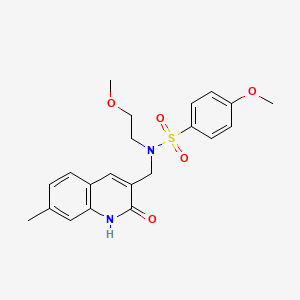

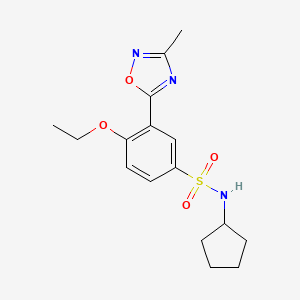
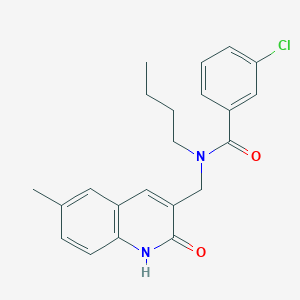
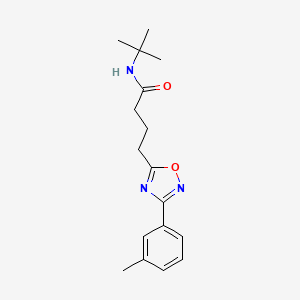
![3-(benzylsulfamoyl)-N-[(furan-2-yl)methyl]-4-methoxybenzamide](/img/structure/B7713881.png)